3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromo group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the bromo substituent. The oxadiazole ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to enhance efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide
- 3-[(4-Fluoro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
Compared to similar compounds, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide exhibits unique properties due to the presence of the bromo substituent. This substituent can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12BrN5O3 |
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Molecular Weight |
330.14 g/mol |
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C10H12BrN5O3/c1-18-3-2-12-9(17)10-14-8(15-19-10)6-16-5-7(11)4-13-16/h4-5H,2-3,6H2,1H3,(H,12,17) |
InChI Key |
GUQYCVPCRAKYMB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=NC(=NO1)CN2C=C(C=N2)Br |
Origin of Product |
United States |
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